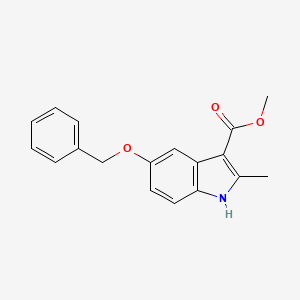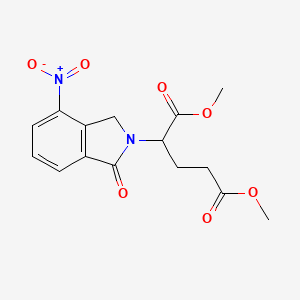![molecular formula C15H21ClN2O2 B8146912 1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride](/img/structure/B8146912.png)
1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C15H21ClN2O2. It is a derivative of spiro compounds, which are characterized by a bicyclic structure containing a spiro atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: This involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions.
Reduction Reaction: The compound can be synthesized by reducing a precursor compound containing a carbonyl group.
Substitution Reaction: A substitution reaction involving a spirocyclic compound and a benzyl group can also be used to synthesize this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity reagents and controlled reaction conditions. The production process may involve multiple steps, including purification and crystallization, to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups can be performed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions typically involve the use of nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in biological studies to investigate the effects of spiro compounds on biological systems.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological molecules and pathways.
Molecular Targets and Pathways:
Enzymes: The compound may interact with specific enzymes, affecting their activity.
Receptors: It may bind to receptors, leading to changes in cellular signaling pathways.
Transporters: The compound can affect the transport of molecules across cell membranes.
Comparación Con Compuestos Similares
6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: A closely related compound with a similar structure.
1-Benzyl-6-azaspiro[2.5]octane-6-carboxylic acid: Another similar compound with a benzyl group attached to the spirocyclic structure.
Uniqueness: 1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride is unique due to its specific structural features and its potential applications in various fields. Its ability to interact with biological targets and pathways makes it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
2-amino-2-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-15(10-12-4-2-1-3-5-12)11-14(15)6-8-17(9-7-14)13(18)19;/h1-5H,6-11,16H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRMHNXQHRLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(CC3=CC=CC=C3)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione](/img/structure/B8146863.png)





![Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B8146905.png)
![2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B8146907.png)


